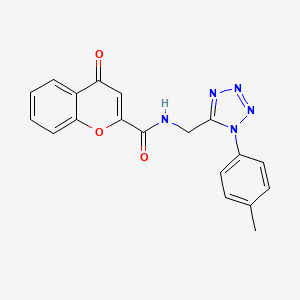![molecular formula C19H12Cl2FNOS B2912995 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 339096-37-6](/img/structure/B2912995.png)
2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide (DCFSB) is a chemical compound of interest due to its unique properties and potential applications in a variety of fields. DCFSB is a highly polar, water-soluble compound that has been studied for its potential uses in medicinal chemistry, biochemistry, and materials science. It has been used as a model compound to study enzyme inhibition, as a ligand in metal-organic frameworks, and as a potential drug candidate.
Applications De Recherche Scientifique
Synthesis and Material Properties
Research has shown that compounds structurally related to 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide have been synthesized for their unique material properties. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating useful levels of thermal stability and solubility in polar solvents, with potential applications in high-performance polymers (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Organic Synthesis and Chemical Properties
Another study by Tapaswi et al. (2015) focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showing high refractive indices and small birefringences, indicating potential for advanced optical materials (Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, & C. Ha, 2015).
Biomedical Applications
In the biomedical field, Limban et al. (2011) synthesized acylthioureas related to the compound of interest and tested them for anti-pathogenic activity, showing significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating potential for developing novel antimicrobial agents (Limban, L. Marutescu, & M. Chifiriuc, 2011).
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FNOS/c20-12-1-10-17(18(21)11-12)19(24)23-14-4-8-16(9-5-14)25-15-6-2-13(22)3-7-15/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCNYGKUNVPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2912912.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)
![4-(2-bromo-4-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2912919.png)
![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)

![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)




![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)
